7-Methoxy-2-(trifluoromethyl)quinolin-4-OL
Overview
Description
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL is a chemical compound with the molecular formula C11H8F3NO2 and a molecular weight of 243.18 g/mol It is a member of the quinoline family, characterized by a quinoline core structure substituted with methoxy and trifluoromethyl groups
Scientific Research Applications
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action:
- 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL (CAS 41192-85-2) is a chemical compound with the molecular formula C₁₁H₈F₃NO₂ .
- The methoxy group (OCH₃) adds an electron-donating character, while the trifluoromethyl group (CF₃) is an electron-withdrawing group. This combination can influence the molecule’s reactivity and potential interactions with other molecules.
Action Environment:
This compound . Researchers should explore its targets, pathways, and environmental influences to unravel its full mechanism of action.🔍🧪🔬 .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL plays a significant role in biochemical reactions, particularly in the context of proteomics research . It has been identified as a potential inhibitor of specific kinases, which are enzymes involved in various cellular processes. The compound interacts with enzymes such as kinases by binding to their active sites, thereby inhibiting their activity. This inhibition can modulate various signaling pathways and cellular functions, making this compound a valuable tool in studying enzyme regulation and signal transduction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its kinase inhibitory activity can lead to alterations in phosphorylation states of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of kinases, inhibiting their enzymatic activity. This inhibition can lead to a cascade of molecular events, including changes in phosphorylation patterns, enzyme activation or inhibition, and alterations in gene expression. The precise molecular interactions and binding affinities of this compound with its target enzymes are critical for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable when stored at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity, resulting in long-term changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolic processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. The compound’s distribution within different cellular compartments can impact its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL can be synthesized through several methods. One common synthetic route involves the reaction of m-Anisidine with Ethyl 4,4,4-trifluoroacetoacetate . The reaction typically proceeds under acidic or basic conditions, followed by cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar structure but lacks the methoxy group.
2-(Trifluoromethyl)-4-quinolinol: Similar structure but lacks the methoxy group and has a different substitution pattern.
Uniqueness
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8(4-6)15-10(5-9(7)16)11(12,13)14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHIYSRJLNWZFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347144 | |
Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-85-2 | |
Record name | 7-Methoxy-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41192-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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